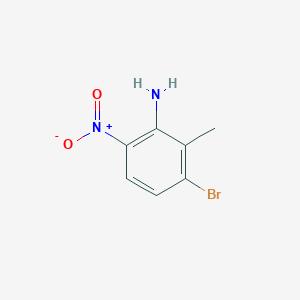

3-Bromo-2-methyl-6-nitroaniline

Description

Contextualization of 3-Bromo-2-methyl-6-nitroaniline within Aromatic Chemistry Research

This compound is a specific example of a substituted aniline (B41778) that has garnered attention in the research community. Its structure, which includes a bromine atom, a methyl group, and a nitro group attached to an aniline core, makes it a prime candidate for a variety of chemical transformations. The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and bromo) groups on the same aromatic ring creates a unique electronic environment that influences its reactivity in electrophilic and nucleophilic substitution reactions. This particular arrangement allows for selective chemical modifications, enabling chemists to introduce new functional groups at specific positions on the ring.

Significance of Substituted Aniline Derivatives as Synthetic Precursors

Substituted aniline derivatives are foundational to the synthesis of a vast array of organic molecules. beilstein-journals.orguva.nl They serve as key starting materials for creating more intricate structures through reactions such as diazotization, which can then be followed by various substitution reactions to introduce a wide range of functionalities. youtube.com The amino group on the aniline ring can be readily converted into a diazonium salt, which is an excellent leaving group and can be replaced by numerous other groups, including halogens, cyano groups, and hydroxyl groups. youtube.com This versatility makes substituted anilines indispensable in the multistep synthesis of complex target molecules. libretexts.org Furthermore, the nature and position of the substituents on the aniline ring can direct the course of further reactions, allowing for a high degree of control in the synthetic process. rsc.orgresearchgate.net

Scope and Research Objectives for this compound

The primary research interest in this compound lies in its potential as a versatile intermediate for the synthesis of novel heterocyclic compounds and other complex organic structures. The specific arrangement of its functional groups allows for a range of chemical manipulations. For instance, the nitro group can be reduced to an amino group, creating a diamine that can be used in the formation of various heterocyclic rings. The bromine atom can participate in cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The existing amino group can be acylated or alkylated to introduce further diversity.

The main objectives of research involving this compound are to explore its reactivity in various organic transformations, to develop efficient synthetic routes to new and potentially useful molecules, and to investigate the properties of the resulting compounds. The unique substitution pattern of this compound provides a scaffold for the construction of molecules with potential applications in medicinal chemistry, materials science, and other areas of chemical research.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrN₂O₂ |

| Molecular Weight | 231.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 860751-71-9 |

| Canonical SMILES | CC1=C(C(=C(C=C1)Br)N+[O-])N |

| InChI | InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 |

| InChIKey | QZONGSDRDXYLDS-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZONGSDRDXYLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735474 | |

| Record name | 3-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860751-71-9 | |

| Record name | 3-Bromo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 2 Methyl 6 Nitroaniline

Established Synthetic Routes and Reaction Conditions

The primary route to 3-Bromo-2-methyl-6-nitroaniline involves a sequential functionalization of a substituted aniline (B41778) precursor. The order of the bromination and nitration steps is critical to achieving the desired 1,2,3,4-substitution pattern.

A common and effective strategy for synthesizing this compound begins with 2-methylaniline (o-toluidine). This multi-step process involves the protection of the highly activating amino group, followed by sequential nitration and bromination.

Acetylation of 2-methylaniline: The synthesis typically starts with the protection of the amino group of 2-methylaniline by acetylation to form N-(2-methylphenyl)acetamide. This is a standard procedure to moderate the reactivity of the amino group and prevent unwanted side reactions during nitration. The reaction is usually carried out using acetic anhydride (B1165640).

Nitration of N-(2-methylphenyl)acetamide: The subsequent nitration of N-(2-methylphenyl)acetamide is a critical step. The acetylamino group is a strong ortho-, para-director. While the para-position is often favored, careful control of reaction conditions can yield the desired N-(2-methyl-6-nitrophenyl)acetamide. researchgate.net Traditional methods using mixed acids (sulfuric and nitric acid) can lead to a mixture of isomers, including the 4-nitro and 6-nitro products. researchgate.net Separating the acetylation and nitration steps allows for better temperature control and can improve the yield of the 6-nitro isomer. researchgate.net

Bromination of N-(2-methyl-6-nitrophenyl)acetamide: The next step is the electrophilic bromination of the N-(2-methyl-6-nitrophenyl)acetamide intermediate. The directing effects of the substituents on the ring guide the incoming bromine atom. The strongly activating acetylamino group directs ortho and para, while the nitro group is a meta-director. This combination favors substitution at the C3 and C5 positions. The desired product, N-(3-bromo-2-methyl-6-nitrophenyl)acetamide, is formed by bromination at the C3 position.

Hydrolysis (Deacetylation): The final step is the hydrolysis of the acetylamino group to regenerate the amine, yielding this compound. This is typically achieved by heating in the presence of an acid or base.

An alternative, though less direct, conceptual pathway could start from 3-bromo-2-methylaniline. guidechem.comnih.gov However, direct nitration of this precursor is complicated. In a highly acidic medium, the amino group would be protonated to form the anilinium ion, which is a meta-director, leading to nitration at the C5 position. byjus.com To achieve nitration at the C6 position, protection of the amine group would be necessary, following a similar logic as the route starting from o-toluidine (B26562).

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | 2-Methylaniline | Acetic Anhydride | N-(2-methylphenyl)acetamide | Protection of the amino group |

| 2 | N-(2-methylphenyl)acetamide | HNO₃, H₂SO₄ | N-(2-methyl-6-nitrophenyl)acetamide | Introduction of the nitro group at the C6 position |

| 3 | N-(2-methyl-6-nitrophenyl)acetamide | Br₂, Acetic Acid | N-(3-bromo-2-methyl-6-nitrophenyl)acetamide | Introduction of the bromo group at the C3 position |

| 4 | N-(3-bromo-2-methyl-6-nitrophenyl)acetamide | Acid or Base (e.g., HCl) | This compound | Deprotection of the amino group |

Direct Halogenation and Nitration Strategies and Their Limitations

Direct, one-pot nitration and bromination of 2-methylaniline to produce this compound is generally not a viable synthetic strategy. Such an approach would face significant challenges in controlling the regioselectivity of the reactions.

The amino group and the methyl group are both activating and ortho-, para-directing, while the nitro group (once introduced) is deactivating and meta-directing. A direct, simultaneous, or sequential addition of nitrating and brominating agents to 2-methylaniline would result in a complex mixture of constitutional isomers and poly-substituted products. The nitration of 2-methylaniline itself yields a mixture of 2-methyl-4-nitroaniline (B30703) and 2-methyl-6-nitroaniline (B18888). researchgate.net Subsequent bromination of this mixture would lead to even greater complexity. The primary limitations of such a direct strategy are:

Poor Regioselectivity: Lack of control over the substitution positions.

Formation of By-products: Generation of multiple isomers and poly-halogenated/poly-nitrated compounds.

Low Yield: The desired product would be a minor component of the reaction mixture.

Difficult Purification: Isolating the target compound from a complex mixture would be challenging and inefficient.

Regioselectivity and Stereoselectivity in Synthesis

Control of regioselectivity is the cornerstone of a successful synthesis for this compound. Stereoselectivity is not a factor in the synthesis of this achiral molecule.

The introduction of the bromine atom at the C3 position is achieved by leveraging the directing effects of the substituents already present on the ring, specifically in the N-(2-methyl-6-nitrophenyl)acetamide intermediate.

Directing Group Effects: The acetylamino group (-NHCOCH₃) is a powerful ortho-, para-director. The methyl group (-CH₃) is also an ortho-, para-director. The nitro group (-NO₂) is a meta-director.

Positional Analysis: In the N-(2-methyl-6-nitrophenyl)acetamide intermediate, the acetylamino group at C1 directs incoming electrophiles to C2 (blocked by -CH₃), C4, and C6 (blocked by -NO₂). The primary directing influence is therefore towards the C4 position (para). However, considering all groups, the C3 and C5 positions are activated. The acetylamino group activates the ortho-position C3. The nitro group at C6 directs meta to itself, which corresponds to the C2 (blocked) and C4 positions. The methyl group at C2 directs to its ortho-positions (C1 blocked, C3) and para-position (C5).

Combined Influence: The position C3 is ortho to the acetylamino group and the methyl group, making it an electronically favorable site for electrophilic attack. Position C5 is para to the methyl group. The synthesis relies on conditions that favor substitution at the C3 position over the C5 position. Steric hindrance from the adjacent methyl group at C2 can influence the substitution pattern, sometimes making the less hindered position more accessible.

Achieving nitration specifically at the C6 position of the 2-methylaniline framework is a significant challenge that is addressed through a protection strategy.

Role of the Protecting Group: Direct nitration of 2-methylaniline in strong acid leads to the formation of the anilinium ion (-NH₃⁺), which is a meta-director, resulting in significant amounts of 2-methyl-5-nitroaniline. byjus.com To circumvent this, the amino group is converted to an acetylamino group (-NHCOCH₃). This group is a strong ortho-, para-director and keeps the nitrogen lone pair from being protonated.

Isomer Distribution: Nitration of N-(2-methylphenyl)acetamide yields a mixture of isomers, primarily the 4-nitro and 6-nitro products. The 6-nitro position is ortho to both the acetylamino and methyl groups but is subject to steric hindrance from the adjacent methyl group. researchgate.net The 4-nitro product is often the major isomer due to the powerful para-directing effect of the acetylamino group.

Reaction Conditions: The ratio of isomers can be influenced by adjusting reaction conditions such as temperature, reaction time, and the composition of the nitrating mixture. By separating the acetylation and nitration steps, the reaction temperature can be more easily controlled, which can help to optimize the yield of the desired 6-nitro isomer. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

Key parameters for optimization include:

Temperature Control: As seen in the nitration step, temperature is crucial for controlling isomer ratios. Lower temperatures generally increase selectivity but may decrease the reaction rate. researchgate.net

Stoichiometry of Reagents: Using the correct molar ratios of reactants is essential. For instance, in the bromination step, using a stoichiometric amount of the brominating agent (e.g., 1.05 equivalents) helps to minimize the formation of di-brominated by-products.

Choice of Solvent: The solvent can influence the reactivity and selectivity of electrophilic aromatic substitution reactions. Acetic acid is commonly used as a solvent for bromination as it can moderate the reaction.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical factor in the electrophilic bromination of substituted anilines, significantly influencing both the reaction rate and the regioselectivity. nih.govlookchem.com The polarity of the solvent can alter the reactivity of the brominating agent and the substrate, thereby affecting the distribution of isomers. nih.gov

For the bromination of anilines, particularly with reagents like N-bromosuccinimide (NBS), a range of solvents can be employed, each with distinct effects. wikipedia.org In the bromination of electron-rich aromatic compounds like anilines, using dimethylformamide (DMF) as the solvent has been shown to favor high para-selectivity. wikipedia.org While the target molecule is not a para-substituted product, this highlights the principle that polar aprotic solvents can direct the position of bromination. For instance, studies on meta-substituted anilines have demonstrated that the polarity of the reaction medium can be tuned to control the outcome of the bromination. lookchem.com Non-polar solvents, such as carbon tetrachloride (CCl₄), are also commonly used for NBS brominations, often in conjunction with radical initiators for allylic or benzylic bromination, but they can also be used for aromatic bromination where a less polar environment is desired to modulate reactivity. youtube.comresearchgate.net

The use of aqueous solvents in NBS reactions can lead to the formation of bromohydrins in alkenes, but for aromatic compounds, it can influence the electrophilicity of the bromine source. wikipedia.org Research on the bromination of phenols, which are also activated aromatic systems, has shown that the ortho:para ratio is greatly influenced by the solvent when using NBS. lookchem.com This effect is often linked to the solvent's ability to solvate intermediates and transition states, thereby stabilizing one pathway over another.

Table 1: Influence of Solvent on Aromatic Bromination

| Solvent Type | General Effect on Bromination | Potential Impact on 2-methyl-6-nitroaniline Bromination |

| Polar Aprotic (e.g., DMF) | Can enhance the electrophilicity of the brominating agent; may favor specific isomers. wikipedia.org | Could increase the reaction rate and potentially influence the ratio of 3-bromo to other isomers. |

| Non-Polar (e.g., CCl₄) | Less interaction with reaction intermediates; often used in radical reactions. youtube.com | May lead to different selectivity compared to polar solvents, potentially reducing side reactions. |

| Protic (e.g., Acetic Acid) | Can protonate the amino group, deactivating the ring and altering directing effects. | May be used to control the powerful activating effect of the amino group, preventing polysubstitution. |

| Aqueous Mixtures | Can affect the nature of the brominating species and lead to different product distributions. wikipedia.org | The presence of water could lead to byproducts if not carefully controlled. |

Catalytic Approaches in Synthesis

While direct bromination of activated rings like 2-methyl-6-nitroaniline can proceed without a catalyst, modern synthetic methods often employ catalysts to improve efficiency, selectivity, and sustainability. chemistrysteps.com

Palladium Catalysis: Palladium-catalyzed reactions have become a powerful tool for C-H functionalization, including halogenation. nih.gov An unprecedented Pd(II)-catalyzed meta-C–H bromination of aniline derivatives using N-bromophthalimide (NBP) has been developed, which overcomes the typical ortho/para-selectivity of electrophilic bromination. nih.gov Although this is for meta-bromination, it demonstrates the potential of palladium catalysts to direct halogenation to specific positions that might be difficult to achieve through classical methods. Such catalytic systems could be adapted to enhance the selectivity for the 3-position in 2-methyl-6-nitroaniline. Palladium nanocrystals supported on covalent organic frameworks have also been shown to be highly efficient in promoting reactions with bromoanilines, such as Heck cross-coupling reactions. chemicalbook.com

Lewis and Brønsted Acid Catalysis: The use of acid catalysts is common in electrophilic aromatic substitution. However, with anilines, strong Lewis acids like FeBr₃ can complex with the basic amino group, deactivating the ring and hindering the reaction. chemistrysteps.com Milder acid catalysts or specific conditions are therefore required. For instance, mandelic acid has been shown to catalyze a highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org Similarly, trifluoromethanesulfonic acid and BF₃-H₂O can activate N-halosuccinimides for the halogenation of deactivated aromatics. organic-chemistry.org

Other Catalytic Systems: Elemental sulfur (S₈) has been reported as a mediator for aromatic halogenations using N-halosuccinimide, effectively halogenating even less-reactive aromatic compounds. organic-chemistry.org The use of cupric bromide (CuBr₂) can also serve as both a bromine source and an oxidant in the synthesis of bromoanilines. youtube.com

Temperature and Time Optimization for Reaction Control

Control of reaction temperature and duration is fundamental to maximizing the yield of the desired product and minimizing the formation of byproducts, such as di-brominated compounds or other isomers.

In electrophilic aromatic substitutions, the reaction rate is highly dependent on temperature. The synthesis of related nitroanilines often involves carefully controlled temperature conditions. For example, diazotization reactions, a common step in the synthesis of substituted anilines, are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. learncbse.in Nitration reactions are also highly exothermic and require strict temperature control to prevent over-nitration and ensure safety. researchgate.net

For the bromination step, solid-state reactions with N-bromosuccinimide have shown that reactivity depends on both reaction time and temperature. rsc.org Carrying out the reaction at a specific temperature for an optimized duration ensures that the primary reaction goes to completion without allowing sufficient energy or time for subsequent, undesired reactions to occur. For instance, a procedure for the synthesis of p-nitroaniline involves adding a reagent over 20 minutes and then heating for a further 15 minutes at a controlled temperature of 90 °C. magritek.com This precise timing is crucial for the reaction's success. Optimization would typically involve running the reaction at various temperatures (e.g., from 0 °C to reflux) and monitoring the product formation over time using techniques like HPLC to determine the point of maximum yield for this compound.

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

Following the synthesis, a mixture containing the target compound, unreacted starting materials, and isomeric byproducts is typically obtained. The isolation and purification of this compound are therefore critical steps to obtain a high-purity product.

Chromatographic Separation Methods

Chromatography is a powerful technique for separating closely related isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both the analysis of reaction mixtures and the purification of products. lookchem.com A reverse-phase (RP) HPLC method can be developed to separate this compound from its isomers. For example, the separation of 2-Bromo-6-(mesyl)-4-nitroaniline has been achieved using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com Similar conditions, with adjustments to the mobile phase composition and gradient, could be applied to resolve the isomers of bromo-methyl-nitroaniline. The choice of a suitable column, such as a C18 or a specialized phase like Newcrom R1, is crucial for achieving good separation. sielc.com

Capillary Zone Electrophoresis (CZE): CZE is another high-resolution technique capable of separating positional isomers of nitroanilines. researchgate.net By applying a high voltage across a buffer-filled capillary, isomers can be separated based on their differential migration. The separation can be optimized by adjusting the pH of the running buffer; for instance, a tartaric acid-sodium tartrate buffer at a low pH of 1.2 has been used effectively for separating nitroaniline isomers. researchgate.net

Table 2: Chromatographic Separation Parameters for Nitroaniline Isomers

| Technique | Stationary Phase/Column | Mobile Phase/Buffer | Detection | Reference |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV/Vis, Mass Spec | sielc.com |

| CZE | Fused Silica Capillary | 40 mmol/L Tartaric Acid-Sodium Tartrate (pH 1.2) | Amperometric | researchgate.net |

| cLC | Sil–EGDE–GABA (Mixed Mode) | Water/Methanol (80:20 v/v) | Not Specified |

Crystallization and Precipitation Techniques for Isomer Separation

Crystallization is a primary method for the bulk purification of solid organic compounds and for separating isomers that have different solubilities in a given solvent system.

The separation of ortho- and para-nitroaniline isomers can be achieved through selective dissolution and precipitation. google.com One method involves treating the isomeric mixture with a solvent like carbon tetrachloride or ethylene (B1197577) dichloride, in which the para-isomer is less soluble and can be separated by filtration. The more soluble ortho-isomer remains in solution and can be recovered after precipitation, for example, by adding an acid to form a salt. google.com A similar principle can be applied to the isomers of bromo-methyl-nitroaniline.

A procedure for separating ortho- and para-bromanilines involves steam distillation, where the different physical states of the isomers at room temperature (one liquid, one crystalline solid) aid in their separation. google.com Fractional crystallization is another key technique. A mixture of ortho- and para-bromonitrobenzenes can be dissolved in a hot solvent like isopropyl alcohol; upon cooling, the less soluble para-isomer crystallizes out, allowing for its separation. google.com Finding a suitable solvent system where the solubility of this compound is significantly different from its byproducts at different temperatures is key to a successful purification by crystallization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed picture of the proton and carbon environments can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 3-Bromo-2-methyl-6-nitroaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons. The substitution pattern on the benzene (B151609) ring—with bromo, methyl, nitro, and amino groups—will significantly influence the chemical shifts of the aromatic protons due to a combination of electronic and steric effects.

A predicted ¹H NMR data table for this compound is presented below, based on the analysis of similar compounds and general principles of NMR spectroscopy.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (H-4) | 7.5 - 7.8 | Doublet | ~8-9 |

| Aromatic-H (H-5) | 6.8 - 7.1 | Doublet | ~8-9 |

| Amino (-NH₂) | 4.5 - 6.0 | Broad Singlet | - |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts will be influenced by the nature of the directly attached and neighboring functional groups.

A predicted ¹³C NMR data table is provided below. The assignments are based on the expected electronic effects of the substituents on the aromatic ring.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-NH₂) | 145 - 150 |

| C-2 (C-CH₃) | 120 - 125 |

| C-3 (C-Br) | 110 - 115 |

| C-4 | 130 - 135 |

| C-5 | 115 - 120 |

| C-6 (C-NO₂) | 140 - 145 |

| Methyl (-CH₃) | 15 - 20 |

Other Advanced NMR Techniques (e.g., ¹⁵N NMR)

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable insights into the electronic environment of the nitrogen atoms in the amino and nitro groups. The chemical shifts of the nitrogen in the nitro group are typically found significantly downfield compared to the amino nitrogen. For substituted nitroanilines, the ¹⁵N chemical shifts have been shown to correlate with the electronic properties of the substituents on the aromatic ring. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint that is unique to its structure and functional groups.

Interpretation of Characteristic Functional Group Frequencies (e.g., nitro, amino, C-Br stretching)

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups.

N-H Stretching (Amino group): Two distinct bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine.

N-O Stretching (Nitro group): Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group are anticipated around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

C-H Stretching (Aromatic and Methyl): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

A table of predicted characteristic vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Symmetric Stretch | 3300 - 3400 | |

| Bending | 1600 - 1650 | |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Symmetric Stretch | 1335 - 1385 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1450 - 1600 | |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2970 |

| Carbon-Bromine | C-Br Stretch | 500 - 600 |

Comparison with Theoretical Vibrational Frequencies

In the absence of experimental spectra, theoretical calculations using methods such as Density Functional Theory (DFT) can be employed to predict the vibrational frequencies of this compound. nih.govresearchgate.net These computational models calculate the vibrational modes and their corresponding frequencies based on the optimized molecular geometry. While there can be discrepancies between calculated and experimental values, often due to the calculations being performed for an isolated molecule in the gas phase, a scaling factor is typically applied to the theoretical frequencies to improve their agreement with experimental data for related compounds. materialsciencejournal.orgresearchgate.net Such a comparison is a powerful tool for the definitive assignment of vibrational bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₇H₇BrN₂O₂), the exact molecular weight is 231.05 g/mol . vulcanchem.com

The fragmentation of nitroanilines is influenced by the functional groups present. Common fragmentation pathways include:

Loss of the nitro group (-NO₂): A neutral loss of 46 Da.

Loss of nitric oxide (-NO): A neutral loss of 30 Da, followed by the loss of a carbonyl group (-CO).

Loss of a bromine radical (-Br): A loss of 79 or 81 Da.

Cleavage of the methyl group (-CH₃): A loss of 15 Da from the molecular ion.

These expected fragmentation patterns provide a basis for identifying the compound and confirming its structure in a mass spectrometry experiment.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|

| [C₇H₇BrN₂O₂]⁺ | 231/233 | Molecular Ion (M⁺) |

| [C₇H₇BrN₂O]⁺ | 215/217 | Loss of an oxygen atom |

| [C₇H₇BrN]⁺ | 185/187 | Loss of the nitro group (NO₂) |

| [C₆H₄BrN₂O₂]⁺ | 216/218 | Loss of the methyl group (CH₃) |

Note: This table is predictive and based on general fragmentation rules for this class of compounds.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides insights into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

In this compound, the aromatic ring and its substituents—the amino (-NH₂), nitro (-NO₂), and bromo (-Br) groups—form a conjugated system. The UV-Vis spectrum of such a compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions.

π → π transitions:* These high-energy transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. These are typically intense absorption bands.

n → π transitions:* These transitions involve the promotion of non-bonding electrons (from the lone pairs on the nitrogen and oxygen atoms of the amino and nitro groups) to antibonding π* orbitals of the aromatic ring. These are generally less intense than π → π* transitions.

The specific wavelengths (λmax) of these absorptions are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group (activating), while the nitro group is a strong electron-withdrawing group (deactivating). This "push-pull" electronic effect across the aromatic ring can lead to a significant intramolecular charge transfer (ICT) character in the electronic transitions, often shifting the absorption to longer wavelengths (a bathochromic or red shift). The solvent environment can also significantly influence the λmax values due to intermolecular interactions. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Although a specific crystal structure for this compound has not been reported in publicly available databases, the solid-state structure can be predicted by examining the functional groups and known interactions in analogous molecules. iucr.org X-ray crystallography would provide precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are expected to be a dominant feature in the crystal structure of this compound. The primary amine group (-NH₂) provides two hydrogen bond donors, while the oxygen atoms of the nitro group (-NO₂) are strong hydrogen bond acceptors.

Two main types of hydrogen bonds are possible:

Intramolecular Hydrogen Bonding: A hydrogen bond may form between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, creating a six-membered ring. This type of interaction is common in ortho-substituted nitroanilines and can influence the planarity and conformation of the molecule. niscpr.res.in

Intermolecular Hydrogen Bonding: The amino and nitro groups can also participate in hydrogen bonds between adjacent molecules. For instance, the amino group of one molecule can donate a hydrogen to the nitro group of a neighboring molecule, leading to the formation of chains or sheets. iucr.org In many substituted nitroanilines, intermolecular N-H···O hydrogen bonds are the primary interactions that guide the crystal packing. iucr.org

Halogen Bonding and π-π Stacking Interactions

In addition to hydrogen bonding, other non-covalent interactions are expected to contribute to the stability of the crystal lattice.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. This occurs when an electrophilic region (known as a σ-hole) on the halogen atom interacts attractively with a nucleophilic site on an adjacent molecule, such as the oxygen atoms of the nitro group. wikipedia.orgmdpi.com These interactions are highly directional and can play a crucial role in crystal engineering. nih.govresearchgate.net Computational studies on similar systems show that halogen bonding interactions between a halogen and a nitro group are significant. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, offering precise predictions of molecular properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Calculations and Energy Gap

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net While FMO analysis is a standard component of computational studies, such as those performed on m-bromoacetophenone researchgate.net, this analysis has not been published for 3-Bromo-2-methyl-6-nitroaniline.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It helps in identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net For example, MEP analysis was used to investigate charge transfer in 2-bromo-6-chloro-4-fluoroaniline. researchgate.net This type of predictive mapping for this compound is currently unavailable in the literature.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. By mapping the potential energy surface, chemists can identify the most stable conformers and the energy barriers between them. This is essential for understanding a molecule's flexibility and its interactions with other molecules. No conformational analysis or potential energy surface studies for this compound have been reported.

Simulation of Spectroscopic Data (IR, Raman, UV-Vis, NMR) and Validation with Experimental Results

A significant application of computational chemistry is the simulation of various spectra, including infrared (IR), Raman, UV-Vis, and Nuclear Magnetic Resonance (NMR). These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands. nih.govresearchgate.net This combined theoretical and experimental approach provides a robust characterization of a molecule. For compounds like 2,6-dibromo-4-nitroaniline (B165464) and 2-bromo-6-chloro-4-fluoroaniline, theoretical calculations have been instrumental in assigning vibrational modes observed in FTIR and FT-Raman spectra. nih.govresearchgate.net However, neither experimental nor simulated spectroscopic data for this compound are available in the reviewed literature.

Advanced Analysis of Non-Covalent Interactions

The sophisticated analysis of non-covalent interactions offers a deeper understanding of molecular stability and conformation. For a molecule like this compound, with its combination of electron-donating and electron-withdrawing groups, such analyses would be particularly insightful.

Quantum Theory of Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a powerful method for analyzing the electron density of a molecule to characterize its chemical bonds. researchgate.net This approach identifies bond critical points (BCPs) and analyzes the properties of the electron density at these points to classify interactions as covalent, ionic, or van der Waals.

For this compound, an AIM analysis would be expected to reveal intramolecular hydrogen bonds, such as between the amino group and the nitro group, as well as other steric and electronic interactions involving the bromine atom and the methyl group. The data from such an analysis would typically be presented in a table detailing the bond critical points and their corresponding electron density (ρ(r)), Laplacian of electron density (∇²ρ(r)), and other topological parameters. However, no such specific data has been published for this molecule.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a complementary computational technique used to visualize and characterize weak non-covalent interactions. It generates 3D graphical representations of interaction regions within a molecule, color-coded to distinguish between strong attractive forces (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. rsc.orgresearchgate.net

An RDG analysis of this compound would provide a visual map of the intramolecular forces, highlighting, for example, potential hydrogen bonding between the amine and nitro groups as a blue-colored surface, van der Waals interactions as green surfaces, and steric repulsion from the bulky bromine and methyl groups as red surfaces. A corresponding scatter plot would quantify these interactions. As with the AIM analysis, specific RDG studies on this compound are not available in the current body of scientific literature.

While general computational studies have been performed on substituted anilines and nitroanilines to investigate aspects like metabolism or solvation, the specific and detailed non-covalent interaction analysis for this compound has not been a subject of published research. nih.gov Therefore, the generation of detailed research findings and data tables for this particular compound is not possible at this time.

Chemical Reactivity and Derivatization Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (in this case, the bromine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The aromaticity of the ring is temporarily disrupted in this step. In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org

For 3-Bromo-2-methyl-6-nitroaniline, the bromine atom is the leaving group. The regiochemical outcome is the substitution of the bromine atom by the incoming nucleophile at the C3 position. The presence of the nitro group, a strong electron-withdrawing group, is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction. masterorganicchemistry.comyoutube.com

The rate and feasibility of SNAr reactions are significantly influenced by the nature and position of the substituents on the aromatic ring. masterorganicchemistry.com

Nitro Group (-NO2): The nitro group at the C6 position is a powerful activating group for SNAr reactions. masterorganicchemistry.comyoutube.com Its strong electron-withdrawing nature, through both inductive and resonance effects, stabilizes the negatively charged Meisenheimer intermediate. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, which is the case in this compound. masterorganicchemistry.com

Amino Group (-NH2): The amino group at the C1 position is a strong electron-donating group. While typically deactivating for SNAr reactions, its influence is overridden by the potent activating effect of the nitro group.

Methyl Group (-CH3): The methyl group at the C2 position is a weak electron-donating group. Its electronic effect on the SNAr reaction is minor compared to the nitro and amino groups. However, it can exert a steric hindrance effect on the incoming nucleophile, potentially slowing down the reaction rate compared to an un-substituted analogue.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, yielding 3-bromo-2-methylbenzene-1,6-diamine. wikipedia.org

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. wikipedia.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Common catalysts and conditions include:

| Catalyst | Solvent | Temperature | Pressure |

| Palladium on carbon (Pd/C) | Ethanol, Methanol, Ethyl acetate | Room temperature | 1-4 atm H2 |

| Platinum(IV) oxide (PtO2) | Ethanol, Acetic acid | Room temperature | 1-4 atm H2 |

| Raney Nickel | Ethanol | Room temperature to 50 °C | 1-50 atm H2 |

The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, dinitroarenes can sometimes be selectively reduced to nitroanilines. organic-chemistry.org

Various chemical reducing agents can also effectively reduce the nitro group. wikipedia.org

Tin(II) Chloride (SnCl2): The reduction of nitroarenes using tin(II) chloride in the presence of a strong acid, such as concentrated hydrochloric acid, is a classic method. spcmc.ac.in The reaction proceeds through a series of intermediates and ultimately yields the corresponding aniline (B41778).

Iron (Fe) in Acidic Media: The Béchamp reduction, using iron filings in acidic water (often with a catalytic amount of HCl), is a historically significant and industrially applied method for nitroarene reduction. unimi.it

Sodium Dithionite (Na2S2O4): This reagent can also be employed for the reduction of nitro groups to amines. wikipedia.org

Reactions Involving the Amino Group (e.g., Acetylation, Diazotization)

The primary amino group in this compound can undergo a variety of reactions common to aromatic amines. byjus.comlearncbse.in

Acetylation involves the introduction of an acetyl group (CH3CO-) into the amino group, forming an amide. learncbse.in This is typically achieved by reacting the aniline with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or sodium acetate. byjus.com The resulting N-(3-bromo-2-methyl-6-nitrophenyl)acetamide would have the acetyl group attached to the nitrogen of the original amino group. This reaction is often used to protect the amino group during other transformations. spcmc.ac.in

Aromatic primary amines react with nitrous acid (HNO2), usually generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C), to form diazonium salts. byjus.comlearncbse.in In the case of this compound, this reaction would yield the corresponding 3-bromo-2-methyl-6-nitrobenzenediazonium salt. These salts are highly versatile intermediates in organic synthesis and can be used to introduce a wide range of functional groups onto the aromatic ring through subsequent reactions. thieme-connect.de

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The potential for further substitution on the aromatic ring is governed by the combined influence of the existing groups. The amino group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The methyl group also directs ortho and para (positions 1, 3, and 5). Conversely, the bromo group directs ortho and para (positions 2 and 4), while the strongly deactivating nitro group directs meta (positions 2 and 4).

Given that positions 1, 2, 3, and 6 are already occupied, the available sites for substitution are positions 4 and 5.

Position 4 is targeted by the directing effects of the amino, bromo, and nitro groups.

Position 5 is targeted by the methyl group.

The powerful activating and directing effect of the amino group would typically favor substitution at position 4. However, the presence of the strongly deactivating nitro group makes electrophilic substitution challenging, often requiring harsh reaction conditions. msu.edu Bromination of highly activated rings like aniline can be difficult to control, but the deactivation provided by the nitro and bromo groups in this specific molecule would likely temper this reactivity. msu.edu

Alkylation Reactions

Friedel-Crafts alkylation reactions are generally not viable for this compound. There are two primary reasons for this lack of reactivity. First, the presence of a powerful electron-withdrawing nitro group strongly deactivates the aromatic ring towards electrophilic attack, a condition under which Friedel-Crafts reactions typically fail. msu.edu Second, the basic amino group reacts readily with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This acid-base reaction forms a salt, placing a positive charge on the nitrogen atom, which further deactivates the benzene (B151609) ring and prevents the desired electrophilic substitution. byjus.com

Cross-Coupling Reactions and Their Applicability (e.g., Suzuki coupling for related compounds)

The carbon-bromine bond at the C-3 position of this compound serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is particularly noteworthy for its mild conditions and tolerance of a wide range of functional groups. nih.govlibretexts.org While specific studies on this compound are not prevalent, extensive research on related unprotected ortho-bromoanilines and nitroarenes demonstrates the high applicability of this method. nih.govrhhz.net An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, showing good to excellent yields with various boronic esters and tolerance for electron-withdrawing groups like nitro functions. nih.gov The catalytic cycle generally involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org

The data below, drawn from studies on related compounds, illustrates the typical conditions and broad scope of the Suzuki-Miyaura reaction for substrates similar to this compound.

| Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Bromoaniline | 2-Thienyl boronic acid | Pd(dtbpf)Cl₂ | K₂CO₃ | Water (micellar) | 95% |

| 2-Bromo-4-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 92% |

| 2-Bromo-4-nitroaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 85% |

| 2-Bromo-6-methylaniline | 4-Fluorophenylboronic acid neopentyl ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 88% |

Investigation of Reaction Mechanisms through Kinetic Studies and Transition State Analysis

Understanding the detailed mechanism of reactions involving this compound requires sophisticated analysis, including kinetic studies and the characterization of transition states. A transition state is a high-energy, short-lived atomic configuration that exists at the peak of the energy profile along a reaction coordinate. masterorganicchemistry.comorganicchemistrytutor.com It represents the point of maximum energy that must be overcome for reactants to convert into products and cannot be isolated. masterorganicchemistry.com

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for analyzing reaction mechanisms at a molecular level. nih.gov DFT calculations can map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. For instance, in a study on the oxidation of substituted anilines, DFT was used to calculate the activation free-energy barriers for different reaction pathways and analyze the energy decomposition of the transition states. nih.gov Such analyses reveal how substituents, like the bromo, methyl, and nitro groups on the target molecule, would electronically and sterically influence the stability of the transition state, thereby affecting the reaction rate and pathway. rsc.orgnih.gov This computational approach is invaluable for predicting reactivity and understanding complex reaction mechanisms where experimental isolation of transient species is impossible. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The compound serves as a fundamental building block for constructing more elaborate molecular frameworks, particularly those incorporating nitrogen atoms.

The ortho-diamine functionality, which can be readily generated by the reduction of the nitro group in 3-Bromo-2-methyl-6-nitroaniline, is a classic precursor for the synthesis of benzimidazoles. The general synthesis involves the condensation of the resulting diamine with carboxylic acids or their derivatives. nih.gov This cyclization reaction establishes the fused imidazole (B134444) ring system. The presence of the bromo and methyl substituents on the starting aniline (B41778) allows for the creation of specifically substituted benzimidazoles, which are a class of compounds extensively investigated for their biological activities. nih.govrexresearch.com For instance, many anthelmintic drugs are based on the benzimidazole (B57391) scaffold, and their synthesis often begins with substituted nitroanilines. rexresearch.com

Similarly, this compound is a viable precursor for substituted indazoles. The synthesis of indazoles can be achieved through various methods, including the diazotization of o-toluidine (B26562) derivatives followed by cyclization. google.com The specific arrangement of the amino and methyl groups on the aniline ring is conducive to forming the indazole core, while the bromo and nitro groups are carried through the synthesis to yield a highly functionalized final product. Substituted indazoles are important pharmacophores, with some derivatives showing potential as anti-cancer and antibacterial agents. smolecule.com

Table 1: Heterocyclic Systems Derived from this compound

| Heterocycle | Key Synthetic Step | Resulting Scaffold |

|---|---|---|

| Benzimidazole | Reduction of nitro group followed by condensation/cyclization with a carboxylic acid. nih.govpcbiochemres.com | Substituted Benzimidazole |

Beyond heterocycles, this compound is a platform for creating a variety of advanced substituted aromatic compounds. The functional groups on the ring can be chemically modified in a stepwise manner to introduce new functionalities. libretexts.org For example, the nitro group can be reduced to a second amino group, creating a substituted o-phenylenediamine. google.com This diamine can then be used in further reactions. The existing primary amino group can undergo diazotization and be replaced by a wide range of other substituents. Furthermore, the bromine atom is a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds to build more complex aromatic structures. This versatility makes it a valuable intermediate for fine chemical synthesis. synhet.comvulcanchem.com

Utilization in the Synthesis of Dyes and Pigments

Aromatic amines and their nitro derivatives are foundational to the dye industry. chemicalbook.com this compound serves as an important intermediate in the synthesis of certain dyes and pigments. synhet.com The primary amino group can be readily converted into a diazonium salt under acidic conditions. This diazonium salt can then be coupled with electron-rich aromatic compounds (coupling components) to form highly colored azo compounds. The specific substituents on the aniline ring—bromo, methyl, and nitro—act as auxochromes and chromophores that modify the color and fastness properties of the resulting dye. The structural analogue, 3-Bromo-2-nitroaniline, is also noted for its wide use in dye manufacturing. chemicalbook.com

Applications in Pharmaceutical Synthesis as Advanced Intermediates

The utility of this compound as a pharmaceutical intermediate is one of its most significant applications. synhet.comvulcanchem.com As previously mentioned, it is a key starting material for synthesizing substituted benzimidazoles and indazoles, which are privileged structures in medicinal chemistry. nih.govsmolecule.com Many compounds containing the benzimidazole core exhibit a broad spectrum of biological activities, including anthelmintic, antifungal, and antitubercular properties. nih.govrexresearch.com The ability to start with a pre-functionalized building block like this compound allows for the efficient construction of libraries of potential drug candidates with specific substitution patterns, facilitating structure-activity relationship (SAR) studies.

Table 2: Research Applications in Medicinal Chemistry

| Application Area | Target Scaffold | Rationale |

|---|---|---|

| Drug Development | Benzimidazoles, Indazoles | Precursor for biologically active heterocyclic systems. nih.govrexresearch.comsmolecule.com |

Potential in Functional Materials Research (e.g., organic electronic materials)

There is growing interest in the application of specifically substituted aromatic compounds in materials science. This compound is noted as a building block for electronic materials and organic pigments. bldpharm.com The molecule possesses both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the same aromatic ring, a classic "push-pull" system. This arrangement can lead to significant intramolecular charge transfer, which is a key characteristic for materials with non-linear optical (NLO) properties. Such materials are of interest for applications in telecommunications and optical computing. While specific research on this compound in this context is emerging, its structural motifs suggest potential as a monomer or component in the synthesis of functional organic materials.

Future Research Directions and Perspectives

Development of Greener Synthetic Routes and Sustainable Methodologies

The future of synthesizing 3-Bromo-2-methyl-6-nitroaniline and related compounds is intrinsically linked to the principles of green chemistry. The goal is to develop methods that are not only efficient but also environmentally benign, reducing waste and avoiding hazardous substances.

Current research in the broader field of substituted aniline (B41778) synthesis points towards several promising avenues. chemrxiv.orgchemrxiv.org One key area is the development of novel synthetic methods from alternative precursors like benzyl (B1604629) azides, which can be converted to substituted anilines under mild, room-temperature conditions. chemrxiv.org This approach is noted for being inexpensive, simple, and fast. chemrxiv.org Another sustainable strategy involves the use of alternative solvents to replace traditional volatile organic compounds. Water, ionic liquids, and supercritical fluids are being explored to enhance reaction rates and selectivity while minimizing environmental impact. chemistryjournals.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Substituted Anilines

| Feature | Traditional Synthesis | Greener Synthetic Routes |

| Solvents | Volatile, toxic organic solvents | Water, ionic liquids, supercritical fluids chemistryjournals.net |

| Reagents | Hazardous, stoichiometric reagents | Catalytic amounts, benign materials chemistryjournals.netvixra.org |

| Conditions | Often high temperatures and pressures | Mild conditions, room temperature chemrxiv.org |

| Byproducts | Significant generation of waste | Reduced waste, improved atom economy chemistryjournals.net |

| Efficiency | Multi-step, often with lower yields | Fewer steps, potentially higher yields chemrxiv.orgchemrxiv.org |

Exploration of Novel Catalytic Transformations

Catalysis is at the heart of modern organic synthesis, and its application to this compound holds the key to unlocking new reaction pathways and enhancing synthetic efficiency. Future research will likely focus on discovering and optimizing catalytic systems for both the synthesis and further functionalization of this molecule.

For the synthesis of substituted anilines, catalytic hydrogenation of the corresponding nitroaromatics is a common and powerful method. Research is ongoing to develop more active and selective catalysts, such as palladium-loaded silicon (Pd/Si), which can operate under mild conditions without the need for high-pressure gaseous hydrogen. researchgate.net The amination of aryl halides is another critical transformation. Future work could explore novel catalysts, potentially based on transition metals, for the direct amination of precursors to form the aniline moiety, possibly in a one-pot process from benzene (B151609) derivatives. researchgate.net

Beyond its synthesis, the bromine atom on the this compound ring is a versatile handle for a variety of catalytic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Exploring novel catalytic systems for these transformations will enable the efficient introduction of a wide range of functional groups, thus expanding the molecular diversity accessible from this starting material.

Advanced Computational Modeling for Reactivity Prediction and Design

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research. For this compound, these methods offer the potential to predict its reactivity and guide the design of new experiments and molecules.

Machine learning models are being developed to predict the outcomes of chemical reactions with increasing accuracy. chemrxiv.org By training these models on large datasets of reactions involving substituted anilines and related compounds, it could be possible to predict how this compound will behave under various reaction conditions. This predictive power can save significant time and resources by prioritizing experiments that are most likely to succeed. chemrxiv.org

Quantum mechanical calculations can provide deep mechanistic insights into reaction pathways, helping chemists to understand and control the reactivity of complex molecules. chemrxiv.org For instance, such models can elucidate the electronic effects of the bromo, methyl, and nitro substituents on the aniline ring, predicting the most likely sites for electrophilic or nucleophilic attack. Computational tools are also used to predict the metabolic fate of nitroaromatic compounds, which can be adapted to understand the potential biotransformations of this compound. acs.org

Integration with High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery of new reactions and optimize existing processes, high-throughput experimentation (HTE) and automated synthesis are becoming increasingly vital. youtube.com These technologies allow for the rapid screening of a vast number of reaction parameters in parallel, using minimal amounts of reagents. youtube.com

For this compound, HTE platforms can be employed to quickly identify optimal catalysts, solvents, and reaction conditions for its synthesis or subsequent transformations. cam.ac.uk This is particularly valuable for complex multi-component reactions where the interplay of various factors is not easily predictable. umich.edu Automated synthesis platforms, such as robotic liquid handlers and flow reactors, can then be used to scale up the optimized reactions, ensuring reproducibility and efficiency. youtube.combeilstein-journals.org The integration of HTE with automated synthesis creates a closed-loop system where data from screening experiments can be used to inform the next round of synthesis, dramatically speeding up the development cycle. nih.gov Recent advancements have demonstrated the use of automated grinding for the mechanochemical halogenation of anilines, a technique that is solvent-free, fast, and scalable. beilstein-journals.org

Table 2: Impact of High-Throughput Experimentation (HTE) in Chemical Synthesis

| Area of Impact | Description |

| Speed | Massively parallel experiments accelerate reaction discovery and optimization. youtube.com |

| Efficiency | Miniaturization reduces consumption of precious reagents and starting materials. youtube.com |

| Data Richness | Generates large, high-quality datasets suitable for machine learning models. youtube.com |

| Scope Expansion | Enables the screening of diverse substrates and reagents to quickly map reaction scope. cam.ac.uk |

| Library Synthesis | Facilitates the rapid synthesis of large collections of derivatives for biological screening. youtube.com |

Structural Modifications for Tailored Chemical Reactivity

The specific arrangement of bromo, methyl, and nitro groups on the aniline ring gives this compound its unique chemical properties. Future research will undoubtedly explore how systematic structural modifications can be used to tailor its reactivity for specific applications.

By altering the position of the substituents or introducing new functional groups, chemists can fine-tune the electronic and steric properties of the molecule. For example, moving the electron-withdrawing nitro group or the electron-donating methyl group could significantly impact the nucleophilicity of the amine and the reactivity of the aromatic ring towards further substitution. Introducing additional functional groups could open up new avenues for polymerization or for creating complex molecular architectures.

This tailored approach allows for the rational design of new derivatives of this compound with properties optimized for use as pharmaceutical intermediates, dye precursors, or materials science building blocks. The synthesis of a diverse library of such analogues, guided by computational predictions and enabled by HTE, represents a powerful strategy for discovering new molecules with valuable functions.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Bromo-2-methyl-6-nitroaniline, and how can regioselectivity be controlled during bromination?

- Methodological Answer : Synthesis typically begins with 2-methylaniline. Nitration at the 6-position (meta to the methyl group) yields 2-methyl-6-nitroaniline. Subsequent bromination at the 3-position requires careful control of reaction conditions (e.g., using Br₂ in H₂SO₄ or FeBr₃ as a catalyst). The nitro group acts as a meta-director, favoring bromination at position 3. Temperature modulation (<50°C) and stoichiometric control of brominating agents minimize di-substitution byproducts. Purification via recrystallization (e.g., ethanol/water) ensures product homogeneity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons as a doublet (H-4, δ ~8.1 ppm) and a singlet (H-5, δ ~7.4 ppm), with methyl protons at δ ~2.5 ppm.

- ¹³C NMR : Nitro-substituted carbons (C-6, δ ~148 ppm) and brominated carbons (C-3, δ ~115 ppm) are key identifiers.

- IR : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch).

- Mass Spectrometry : Molecular ion peak at m/z 231 (C₇H₇BrN₂O₂⁺) and isotopic patterns for bromine (~1:1 ratio for M⁺ and M+2) confirm the molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities, polymorphs, or isomeric byproducts. Researchers should:

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, hexane/ethyl acetate).

- Compare data with structurally analogous compounds (e.g., 4-Bromo-2-nitroaniline, mp 137–141°C ).

- Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.

Q. What strategies improve crystal structure determination of this compound when faced with twinning or low-resolution data?

- Methodological Answer :

- Data Collection : Use high-brilliance synchrotron sources or low-temperature (100 K) setups to enhance resolution.

- Refinement : Employ SHELXL’s twin refinement (TWIN/BASF commands) for twinned crystals. For low-resolution data, apply restraints to bond lengths/angles and utilize Hirshfeld atom refinement (HAR) for electron density modeling .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, making electrophilic substitution challenging. However, the bromine atom facilitates Suzuki-Miyaura coupling (e.g., with arylboronic acids using Pd(PPh₃)₄). The methyl group’s steric hindrance may slow reaction kinetics, requiring optimized ligand systems (e.g., XPhos) and elevated temperatures (80–100°C) .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for the bromination of 2-methyl-6-nitroaniline, and how can reproducibility be ensured?

- Methodological Answer : Yield variations stem from differences in bromine stoichiometry, solvent polarity (e.g., CHCl₃ vs. DCM), and catalyst loading (FeBr₃ vs. AlBr₃). Reproducibility requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.